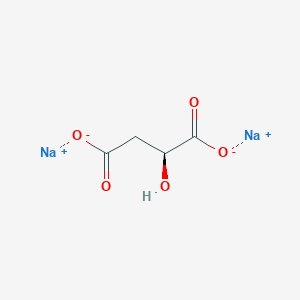

Disodium L-malate

Übersicht

Beschreibung

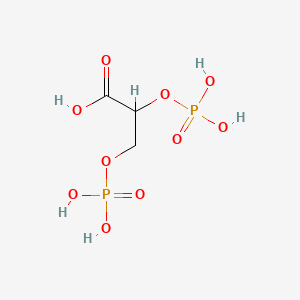

Disodium L-malate is a sodium salt of L-malic acid, a naturally occurring compound found in various fruits, particularly apples. It is a colorless crystalline or white granular solid with the chemical formula C4H4Na2O5. This compound is widely used in the food industry as an acidity regulator and flavoring agent. It also has applications in pharmaceuticals, agriculture, and other industrial sectors .

Wirkmechanismus

Target of Action

Disodium L-malate, also known as Sodium L-malate, is a compound with the formula Na2(C2H4O(COO)2) . It is the sodium salt of malic acid . As a food additive, it has the E number E350 It is used as an acidity regulator and flavoring agent , suggesting that its targets could be related to pH regulation and taste receptor cells.

Mode of Action

As an acidity regulator, it likely interacts with its targets to maintain or adjust the acidity or alkalinity of foods . As a flavoring agent, it may interact with taste receptor cells to enhance the flavor of foods .

Biochemical Pathways

This compound is involved in the TCA cycle as an intermediate . The TCA cycle, also known as the citric acid cycle or Krebs cycle, is a series of chemical reactions used by all aerobic organisms to generate energy. In the context of biocatalysis, the enzymatic transformation of fumarate to L-malate is noted .

Pharmacokinetics

It is known that sodium malate is freely soluble in water , which could influence its absorption and distribution in the body.

Result of Action

Its use as an acidity regulator suggests that it may help maintain the ph balance in foods . As a flavoring agent, it may enhance the taste of foods .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments . Additionally, its stability could be affected by factors such as temperature, pH, and the presence of other substances.

Biochemische Analyse

Biochemical Properties

Disodium L-malate participates in biochemical reactions as an intermediate in the TCA cycle . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the enzymatic transformation of fumarate to L-malate . The nature of these interactions is crucial for the functioning of the TCA cycle and energy production in cells .

Cellular Effects

This compound influences various types of cells and cellular processes. It plays a role in cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have a drastic repression on cell growth due to its inhibition effects on the TCA cycle, glycolysis, and ABC-type transport system .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is involved in the enzymatic transformation of fumarate to L-malate, indicating its role in enzyme activation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical role .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the TCA cycle . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are crucial aspects of its biochemical role . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Disodium L-malate is typically synthesized by reacting L-malic acid with sodium hydroxide or sodium carbonate. The reaction involves dissolving L-malic acid in water and gradually adding sodium hydroxide or sodium carbonate until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in crystalline form .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Specific strains of microorganisms, such as certain bacteria or fungi, are used to convert substrates like glucose or fumarate into L-malic acid, which is then neutralized with sodium hydroxide to form this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Disodium L-malate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to oxaloacetate in the presence of oxidizing agents.

Reduction: It can be reduced to malate in the presence of reducing agents.

Substitution: It can undergo substitution reactions where the sodium ions are replaced by other cations

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Various metal salts like calcium chloride, magnesium sulfate.

Major Products:

Oxidation: Oxaloacetate.

Reduction: Malate.

Substitution: Corresponding metal malates

Wissenschaftliche Forschungsanwendungen

Disodium L-malate has a wide range of applications in scientific research:

Chemistry: Used as a buffering agent and a chelating agent in various chemical reactions.

Biology: Plays a role in the tricarboxylic acid (TCA) cycle, an essential metabolic pathway in living organisms.

Medicine: Used in the formulation of certain pharmaceuticals and as a component in dietary supplements.

Industry: Employed in the production of biodegradable polymers and as an additive in food and beverages .

Vergleich Mit ähnlichen Verbindungen

Disodium maleate: An organic sodium salt of maleic acid.

Sodium succinate: A sodium salt of succinic acid.

Sodium fumarate: A sodium salt of fumaric acid .

Comparison:

Disodium maleate: Similar in structure but derived from maleic acid. It is used in different applications, such as in the synthesis of polymers.

Sodium succinate: Also involved in the TCA cycle but differs in its specific metabolic roles and applications.

Sodium fumarate: Another TCA cycle intermediate, used in different biochemical and industrial processes.

Disodium L-malate is unique due to its specific role in the TCA cycle and its widespread use as a buffering and chelating agent in various fields .

Eigenschaften

CAS-Nummer |

138-09-0 |

|---|---|

Molekularformel |

C4H6NaO5 |

Molekulargewicht |

157.08 g/mol |

IUPAC-Name |

disodium;(2S)-2-hydroxybutanedioate |

InChI |

InChI=1S/C4H6O5.Na/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/t2-;/m0./s1 |

InChI-Schlüssel |

YMJXEWZMJGYPTL-DKWTVANSSA-N |

SMILES |

C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+] |

Isomerische SMILES |

C([C@@H](C(=O)O)O)C(=O)O.[Na] |

Kanonische SMILES |

C(C(C(=O)O)O)C(=O)O.[Na] |

Key on ui other cas no. |

138-09-0 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What protective effects does Sodium L-malate exhibit against cisplatin-induced toxicity?

A1: Research has shown that Sodium L-malate, an active component isolated from Angelicae radix (commonly known as Dong Quai), demonstrates a significant protective effect against both nephrotoxicity (kidney damage) and bone marrow toxicity induced by cisplatin (cis-diamminedichloroplatinum(II), CDDP), a widely used chemotherapy drug []. Importantly, these protective effects were observed without compromising the antitumor activity of cisplatin [].

Q2: How does the protective effect of Sodium L-malate compare to other components of Angelicae radix?

A2: Among the various constituents of Angelicae radix, Sodium L-malate was identified as a key component responsible for mitigating the toxic side effects of cisplatin. In studies using a mouse model, Angelicae radix exhibited the strongest protective effect compared to its other individual components [].

Q3: What is the mechanism of action of Sodium L-malate in mitigating cisplatin-induced toxicity?

A3: While the exact mechanism of action remains to be fully elucidated, the research suggests that Sodium L-malate may interfere with the pathways leading to cisplatin-induced kidney and bone marrow damage []. Further research is needed to understand the specific molecular interactions involved.

Q4: What is the role of Sodium L-malate in plant mitochondria?

A4: In plants, an NAD-dependent malic enzyme, found in mitochondria, requires activators like Sodium L-malate for full activity []. This enzyme is particularly important in plants using C4 or CAM photosynthesis, where malate decarboxylation is a major source of CO2 for carbon assimilation [].

Q5: How does Sodium L-malate interact with the NAD-dependent malic enzyme?

A5: Sodium L-malate, along with other activators like Coenzyme A and dithiothreitol, decreases the apparent Michaelis constants for both malate and NAD+ in the NAD-dependent malic enzyme, leading to increased enzyme activity []. This interaction highlights the importance of Sodium L-malate in regulating malate metabolism in plants.

Q6: Does Sodium L-malate interact with urate transport in the kidneys?

A6: While not directly interacting with urate itself, studies on rat renal basolateral membrane vesicles show that Sodium L-malate transport is not affected by the presence of p-aminohippurate (PAH), a compound known to inhibit urate transport in the kidneys []. This suggests separate transport mechanisms for Sodium L-malate and urate in the renal system.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methoxy-2-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B93610.png)

![7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole](/img/structure/B93628.png)